molecular formula C16H18N2O4S B3488914 2-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-3-CARBOXAMIDE

2-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-3-CARBOXAMIDE

Cat. No.: B3488914
M. Wt: 334.4 g/mol
InChI Key: JOBIPKPQTXZKDQ-UHFFFAOYSA-N
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Description

2-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-3-CARBOXAMIDE is a synthetic compound that features a pyrrolidine ring, a sulfonamide group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Introduction of the Sulfonamide Group: This step involves the reaction of the pyrrolidine derivative with sulfonyl chlorides under basic conditions to form the sulfonamide group.

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Coupling Reactions: The final step involves coupling the furan ring with the pyrrolidine-sulfonamide derivative using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methyl group on the furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) in the presence of a catalyst.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Halogenated derivatives

Scientific Research Applications

2-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-3-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring can also participate in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.

    Sulfonamide Derivatives: Compounds with sulfonamide groups, such as sulfonylureas.

    Furan Derivatives: Compounds with furan rings, such as furanones.

Uniqueness

2-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-3-CARBOXAMIDE is unique due to its combination of a pyrrolidine ring, a sulfonamide group, and a furan ring. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-12-15(8-11-22-12)16(19)17-13-4-6-14(7-5-13)23(20,21)18-9-2-3-10-18/h4-8,11H,2-3,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBIPKPQTXZKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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